molecular formula C14H32O10P2 B609896 PEG4-bis(phosphonic acid diethyl ester) CAS No. 1807539-03-2

PEG4-bis(phosphonic acid diethyl ester)

Cat. No. B609896
M. Wt: 422.35
InChI Key: WGTDVLYYVZBRNQ-UHFFFAOYSA-N
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Description

PEG4-bis(phosphonic acid diethyl ester) is a hydrophilic PEG linker . The hydrophilic properties of the PEG increase the water solubility of compounds in aqueous media . It has a molecular formula of C14H32O10P2 and a molecular weight of 422.35 .


Molecular Structure Analysis

The molecular structure of PEG4-bis(phosphonic acid diethyl ester) consists of a polyethylene glycol (PEG) chain with two phosphonic acid diethyl ester groups attached to it . The molecular formula is C14H32O10P2 .


Physical And Chemical Properties Analysis

PEG4-bis(phosphonic acid diethyl ester) is a hydrophilic compound due to the presence of the PEG linker . This increases the water solubility of compounds in aqueous media . It has a molecular weight of 422.4 g/mol .

Scientific Research Applications

Synthesis and Polymer Modification

PEG4-bis(phosphonic acid diethyl ester) and its derivatives have been utilized in various synthesis and polymer modification processes. For instance, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) (PEG) were prepared using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures, exploring alternative routes involving silylation of phosphonates and subsequent methanolysis to afford phosphonic acid groups (Turrin, Hameau, & Caminade, 2012).

Nanoparticle and Nanoshell Development

PEG4-bis(phosphonic acid diethyl ester) has been used in the development of polymer-magnetite nanoparticle complexes responsive to magnetic fields and temperature. Novel alkyl halide-functional bis(diethylphosphonate) esters were synthesized and used as initiators for polymerizing N-isopropylacrylamide, demonstrating robust anchoring to magnetite nanoparticles and stability in physiological media (Pothayee et al., 2011).

Optical and Electronic Applications

Research has shown the potential of PEG4-bis(phosphonic acid diethyl ester) in creating thin films with nonlinear optical properties. The layer-by-layer growth of metal−bis(phosphonate) multilayers produced acentric thin films, incorporating organic “chromophore” molecules for noncentrosymmetric bulk structure, crucial in nonlinear optical applications (Neff et al., 2000).

Therapeutic and Diagnostic Research

In therapeutic and diagnostic research, PEG4-bis(phosphonic acid diethyl ester) derivatives have been explored. Bisphosphonate-containing fluorescent probes were prepared for adsorption studies with hydroxyapatite, modeling bone tissue. These studies are crucial in understanding the sorption ability and potential medical applications of bisphosphonate compounds (David et al., 2013).

Metal Ion Sorption and Coordination Chemistry

PEG4-bis(phosphonic acid diethyl ester) and its derivatives have been studied for metal ion sorption. A polymer-bound monoprotic phosphoric acid ligand showed efficiency in the sorption of U(VI) and trivalent ions from phosphoric acid solutions, indicating its potential in coordination chemistry and ion exchange processes (Zhu & Alexandratos, 2015).

Future Directions

PEG4-bis(phosphonic acid diethyl ester) has potential applications in the field of drug delivery, particularly in the development of PROTACs . Its hydrophilic properties could be beneficial in increasing the solubility of drug compounds .

properties

IUPAC Name

2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O10P2/c1-5-19-25(15,20-6-2)23-13-11-17-9-10-18-12-14-24-26(16,21-7-3)22-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDVLYYVZBRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCCOCCOCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG4-bis(phosphonic acid diethyl ester)

CAS RN

1807539-03-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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